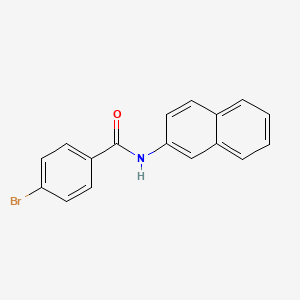

4-bromo-N-(naphthalen-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H12BrNO |

|---|---|

Molecular Weight |

326.2 g/mol |

IUPAC Name |

4-bromo-N-naphthalen-2-ylbenzamide |

InChI |

InChI=1S/C17H12BrNO/c18-15-8-5-13(6-9-15)17(20)19-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H,19,20) |

InChI Key |

YQBQGDIIGKTWBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Bromo N Naphthalen 2 Yl Benzamide and Homologous Structures

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the structural details of molecules based on their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within a molecule. The FT-IR spectrum of an aromatic amide like 4-bromo-N-(naphthalen-2-yl)benzamide is characterized by several distinct absorption bands corresponding to specific vibrational motions of its constituent bonds.

The primary functional groups identifiable in the structure are the secondary amide (N-H), the carbonyl group (C=O), the aromatic rings (C=C and C-H), the carbon-nitrogen bond (C-N), and the carbon-bromine bond (C-Br). The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The position of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is one of the most intense and characteristic absorptions, typically observed in the range of 1630-1680 cm⁻¹. The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, is found between 1510 and 1570 cm⁻¹.

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations appear at lower wavenumbers. The C=C stretching vibrations within the benzene (B151609) and naphthalene (B1677914) rings give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1200-1350 cm⁻¹ range. The presence of the bromine atom is indicated by a C-Br stretching vibration, which appears in the far-infrared region, usually between 500 and 600 cm⁻¹.

Detailed Vibrational Spectral Analysis and Band Assignments

A detailed analysis of the vibrational spectrum allows for the precise assignment of observed absorption bands to specific molecular motions. While an experimental spectrum for this compound is not publicly available, a comprehensive assignment can be compiled based on the analysis of homologous structures such as N-phenylbenzamide and various substituted benzamides. rsc.orgnanobioletters.comresearchgate.netmdpi.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3450 | Stretching vibration of the nitrogen-hydrogen bond in the secondary amide. |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching vibrations of the carbon-hydrogen bonds on the benzene and naphthalene rings. |

| C=O Stretch (Amide I) | 1650 - 1670 | Intense stretching vibration of the carbonyl group in the amide linkage. |

| N-H Bend / C-N Stretch (Amide II) | 1520 - 1550 | Coupled vibration involving N-H in-plane bending and C-N stretching. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands corresponding to the stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| C-N Stretch | 1250 - 1300 | Stretching vibration of the carbon-nitrogen single bond. |

| Aromatic C-H Out-of-Plane Bend | 750 - 880 | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |

| C-Br Stretch | 500 - 600 | Stretching vibration of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amide proton and the aromatic protons on the bromophenyl and naphthyl rings. Based on data from homologous structures, the following assignments can be predicted. rsc.orgnanobioletters.com

The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 8.5 and 10.5 ppm, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

The protons of the 4-bromobenzoyl moiety will exhibit an AA'BB' system. The two protons ortho to the carbonyl group are expected to resonate as a doublet around δ 7.8-8.0 ppm, while the two protons ortho to the bromine atom should appear as a doublet around δ 7.6-7.7 ppm, both with a typical ortho-coupling constant (³J) of approximately 8.0-9.0 Hz.

The naphthalen-2-yl group has seven protons, which will present a more complex set of multiplets in the aromatic region (δ 7.4-8.4 ppm). The proton on C1' (peri to the C8'-H) and the proton on C3' are expected to be distinct. The remaining protons on the naphthyl ring will appear as a series of multiplets, with their specific chemical shifts and coupling constants determined by their electronic environment and proximity to the amide linkage.

| Proton Assignment (Predicted) | Multiplicity | Chemical Shift (δ ppm, Predicted) | Coupling Constant (J Hz, Predicted) |

| N-H | br s | 9.0 - 10.0 | - |

| H-2, H-6 | d | 7.85 | ~8.5 |

| H-3, H-5 | d | 7.65 | ~8.5 |

| Naphthyl-H | m | 7.40 - 8.40 | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 17 distinct carbon signals are expected in a proton-decoupled spectrum.

The carbonyl carbon (C=O) of the amide is the most deshielded carbon, expected to resonate in the range of δ 165-168 ppm. The quaternary carbon attached to the bromine atom (C-4) is predicted to appear around δ 126-128 ppm. The ipso-carbon of the benzoyl group (C-1) is expected around δ 133-135 ppm. The remaining aromatic carbons of the 4-bromobenzoyl group (C-2, C-6, C-3, C-5) will resonate in the typical aromatic region of δ 128-132 ppm.

The ten carbons of the naphthalen-2-yl ring will also appear in the aromatic region. The carbon atom directly attached to the nitrogen (C-2') is expected to be found around δ 135-137 ppm. The other nine naphthyl carbons will have chemical shifts between δ 118 and 135 ppm, with the quaternary carbons generally showing weaker signals.

| Carbon Assignment (Predicted) | Chemical Shift (δ ppm, Predicted) |

| C=O | 166.0 |

| C-1 | 134.0 |

| C-2, C-6 | 129.0 |

| C-3, C-5 | 132.0 |

| C-4 | 127.0 |

| C-1' | 134.5 |

| C-2' | 136.0 |

| C-3' to C-8' and Quaternary | 118.0 - 134.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules with overlapping multiplets.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks between adjacent protons. It would confirm the coupling between H-2/H-6 and H-3/H-5 in the 4-bromophenyl ring. More importantly, it would help trace the connectivity between the protons on the naphthalen-2-yl ring system, allowing for the differentiation of the individual spin systems within the naphthyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon signals. For instance, the proton signal at δ ~7.85 ppm (H-2, H-6) would show a correlation to the carbon signal at δ ~129.0 ppm (C-2, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J). This is particularly powerful for identifying the connectivity between different molecular fragments and for assigning quaternary carbons. Key HMBC correlations for this compound would include:

A correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and to the ipso-carbon of the naphthyl ring (C-2').

Correlations from the protons ortho to the carbonyl group (H-2, H-6) to the carbonyl carbon (C=O) and the ipso-carbon (C-1).

Correlations from protons on the naphthyl ring to adjacent carbons, which would help to confirm the assignments of both protonated and quaternary carbons within this ring system.

Together, these advanced 2D NMR techniques provide a robust and detailed map of the molecular structure, confirming the constitution of this compound and allowing for the complete and confident assignment of all ¹H and ¹³C NMR signals.

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of organic compounds. Both electron ionization (EI) and electrospray ionization (ESI) methods provide complementary information for the characterization of this compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that subjects molecules to a high-energy electron beam (typically 70 eV), causing extensive fragmentation. mdpi.com The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable insights into the compound's structure. While specific fragmentation data for this compound is not extensively detailed in the provided literature, the fragmentation pattern of its isomer, 4-bromo-N-(1-naphthyl)benzamide, provides a relevant model. nist.gov

The primary fragmentation pathways in such benzamide (B126) structures typically involve the cleavage of the relatively weak amide C-N bond. miamioh.edu Key fragmentation events anticipated for this compound would include:

Formation of the bromobenzoyl cation: Cleavage of the amide bond can result in the formation of the 4-bromobenzoyl cation (m/z 183/185), which is often a stable and prominent peak due to the isotopic distribution of bromine.

Formation of the naphthylamine radical cation: The other part of the molecule could form a naphthylamine radical cation (m/z 143).

Loss of bromine: The molecular ion can lose a bromine atom, leading to a fragment at m/z 246.

Decarbonylation: The bromobenzoyl cation can further lose a molecule of carbon monoxide (CO) to yield a bromophenyl cation (m/z 155/157).

Table 1: Predicted Key Fragments in the EI-MS of this compound

| m/z (mass/charge ratio) | Predicted Ion Structure | Fragmentation Pathway |

| 325/327 | [C₁₇H₁₂BrNO]⁺ | Molecular Ion (M⁺) |

| 246 | [C₁₇H₁₂NO]⁺ | Loss of •Br from M⁺ |

| 183/185 | [C₇H₄BrO]⁺ | Cleavage of amide C-N bond (bromobenzoyl cation) |

| 155/157 | [C₆H₄Br]⁺ | Loss of CO from the bromobenzoyl cation |

| 143 | [C₁₀H₉N]⁺ | Naphthylamine cation from amide C-N cleavage |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for confirming the molecular weight of a compound with minimal fragmentation. mdpi.com It typically generates protonated molecules [M+H]⁺ or other adducts. For this compound (C₁₇H₁₂BrNO), the calculated molecular weight is approximately 326.19 g/mol . nist.govchemdiv.com In a positive ion mode ESI-MS spectrum, the compound would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 327.2, along with its isotopic peak at m/z 329.2 due to the presence of the bromine-81 (B83215) isotope. This confirms the molecular formula and weight of the parent compound.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The determination of a crystal structure involves diffracting X-rays off a single crystal and analyzing the resulting diffraction pattern. While the specific crystal structure of this compound is not available, data from homologous structures like 4-bromo-N-phenylbenzamide and 4-bromo-N-(2-nitrophenyl)benzamide illustrate the typical parameters for data collection and refinement for this class of compounds. researchgate.netnih.gov These analyses are generally performed at low temperatures (e.g., 100-123 K) to minimize thermal vibrations.

Table 2: Representative Crystal Data and Structure Refinement for Homologous Benzamide Structures

| Parameter | 4-Bromo-N-phenylbenzamide nih.gov | 4-Bromo-N-(2-nitrophenyl)benzamide researchgate.net |

| Formula | C₁₃H₁₀BrNO | C₁₃H₉BrN₂O₃ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 5.3552 (2) | 3.8338 (4) |

| b (Å) | 7.6334 (2) | 12.6784 (13) |

| c (Å) | 13.9956 (5) | 24.918 (2) |

| α (°) | 105.757 (3) | 81.875 (8) |

| β (°) | 100.585 (3) | 88.386 (7) |

| γ (°) | 90.086 (2) | 85.460 (8) |

| Z (molecules/unit cell) | 2 | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Final R factor | 0.032 | 0.049 |

| wR factor (all data) | 0.076 | 0.135 |

Analysis of Molecular Conformation, Dihedral Angles, and Torsion Angles

Torsion angles further define the conformation. In 4-bromo-N-phenylbenzamide, the torsion angles C2–C1–C7–O1 = -28.1 (3)° and C7–N1–C8–C13 = -30.2 (3)° indicate a significant twist around the bonds connecting the amide group to the aromatic rings. nih.gov This twisted conformation is a common feature, preventing the molecule from adopting a fully planar structure.

Intramolecular hydrogen bonds play a crucial role in stabilizing the conformation of molecules. In many substituted benzamides, an intramolecular N-H···O hydrogen bond can form between the amide proton and an oxygen atom on a substituent of the adjacent aromatic ring. For example, in 4-bromo-N-(2-nitrophenyl)benzamide, a stabilizing intramolecular N-H···O hydrogen bond is observed between the amide hydrogen and one of the oxygen atoms of the ortho-nitro group. nih.gov

In the absence of such an acceptor group at the ortho position of the N-aryl ring, as in the case of this compound, significant intramolecular hydrogen bonds of this type are not expected. Instead, the conformation is primarily governed by steric effects, and the dominant hydrogen bonding interactions are intermolecular. In the crystal lattice of related compounds like 4-bromo-N-phenylbenzamide, molecules are linked by intermolecular N—H···O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule, forming chains. nih.gov

Elucidation of Supramolecular Interactions (Intermolecular Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly of crystalline solids is dictated by a combination of directional non-covalent interactions. For this compound, the key interactions expected to define its crystal lattice are intermolecular hydrogen bonds, halogen bonds, and π-π stacking.

Intermolecular Hydrogen Bonding: The amide functional group (-CONH-) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This feature reliably drives the formation of robust intermolecular hydrogen bonds in related crystal structures. In the crystal of the analog N-(naphthalen-1-yl)benzamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.govnih.gov Similarly, 4-bromo-N-phenylbenzamide exhibits chains formed via N—H⋯O hydrogen bonds. nih.govnih.gov Beyond this primary interaction, weaker C—H⋯O hydrogen bonds often provide additional stability. For instance, in the crystal of 4-bromo-N-(2-hydroxyphenyl)benzamide, chains linked by O—H⋯O and N—H⋯O hydrogen bonds are further connected by weak C—H⋯O interactions to form sheets. nih.govnih.gov It is therefore highly probable that this compound self-assembles via a primary N—H⋯O hydrogen bonding network, supplemented by weaker C—H⋯π and C—H⋯O contacts. nih.gov

Halogen Bonding: The bromine atom on the benzamide ring is a potential halogen bond donor. A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. mdpi.com The significance of this interaction is confirmed in the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide, where a distinct halogen–halogen interaction is observed with a Br⋯Br contact distance of 3.4976 (7) Å. researchgate.net This demonstrates the capacity of the 4-bromo substituent to engage in specific, stabilizing interactions that influence crystal packing.

Crystal Packing Analysis and Formation of Ring Motifs

The interplay of the aforementioned supramolecular interactions results in specific, repeating patterns of molecular assembly known as ring motifs. These motifs can be described using graph-set notation, which classifies the patterns of hydrogen bonds.

In homologous structures, the amide N—H⋯O hydrogen bond is the primary driver for the formation of one-dimensional chains. nih.govnih.govnih.govnih.gov The subsequent arrangement of these chains is then influenced by weaker forces. In the case of 4-bromo-N-(2-hydroxyphenyl)benzamide, the combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds leads to the formation of distinct ring motifs, specifically described as R³₃(17) and R³₂(9). nih.govnih.gov

A more complex arrangement is observed in 4-bromo-N-(2-nitrophenyl)benzamide. Here, weak C—H⋯O interactions and Br⋯Br halogen bonds link the molecules, resulting in the formation of multiple edge-fused rings, identified as R²₂(10), R²₂(15), and R⁶₆(32) motifs. researchgate.net The formation of these varied and complex ring systems underscores the directional and specific nature of even weak intermolecular forces in determining the final crystal architecture.

| Compound Name | Interactions Involved | Observed Ring Motifs (Graph-Set Notation) | Reference |

|---|---|---|---|

| 4-bromo-N-(2-hydroxyphenyl)benzamide | O—H⋯O, N—H⋯O, C—H⋯O | R³₃(17), R³₂(9) | nih.govnih.gov |

| 4-bromo-N-(2-nitrophenyl)benzamide | C—H⋯O, Br⋯Br | R²₂(10), R²₂(15), R⁶₆(32) | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the close contacts between molecules. Key visualizations include:

d_norm surface: This surface maps the normalized contact distance, highlighting intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. The red spots visually identify the most significant interactions, such as strong hydrogen or halogen bonds. nih.gov

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative measure of the contribution of different interaction types to the total Hirshfeld surface area.

While a Hirshfeld analysis for this compound is not available, data from analogous structures can predict the expected distribution of intermolecular contacts. The analysis of a related brominated compound, for instance, reveals that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts represent the largest contributions to the Hirshfeld surface. nih.gov For this compound, a similar distribution is expected, with additional significant contributions from Br⋯H contacts.

The 2D fingerprint plot for the target compound would be expected to show distinct spikes corresponding to the key interactions:

A sharp spike at short (dₑ + dᵢ) values for the N—H⋯O hydrogen bonds.

Broader regions corresponding to the numerous, less specific H⋯H, C⋯H, and π-π stacking contacts.

A characteristic feature representing the Br⋯H or potential Br⋯Br/Br⋯π contacts.

| Contact Type | Predicted Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | ~35-45% | Represents the large number of van der Waals contacts between hydrogen atoms on the molecular periphery. |

| C···H / H···C | ~20-30% | Primarily associated with C—H⋯π stacking interactions between aromatic rings. |

| O···H / H···O | ~10-15% | Dominated by the strong N—H⋯O intermolecular hydrogen bonds. |

| Br···H / H···Br | ~5-10% | Quantifies contacts between the bromine atom and hydrogen atoms on neighboring molecules. |

| Br···C / C···Br | ~1-3% | Indicative of potential halogen bond interactions with the π-system of an adjacent ring. |

| Other (N···H, C···C, etc.) | ~5-10% | Includes various other minor contacts contributing to crystal packing. |

Computational Chemistry and Theoretical Investigations on Benzamide Systems, Including Naphthyl Derivatives

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov DFT calculations are routinely used to determine the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics. nih.govresearchgate.net The B3LYP functional is a popular hybrid functional commonly employed for these types of analyses. imist.marsc.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. imist.ma For a molecule like 4-bromo-N-(naphthalen-2-yl)benzamide, a key structural parameter is the dihedral angle between the planes of the bromophenyl ring and the naphthalene (B1677914) moiety.

In a related compound, N-(naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene ring system and the phenyl ring was found to be 86.63 (5)°. nih.gov Similarly, in 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the two benzene (B151609) rings were determined to be 16.78 (15)° and 18.87 (14)° for the two molecules in the asymmetric unit. nih.govnih.gov These values highlight that a significant twist between the aromatic systems is a common conformational feature, which is influenced by steric hindrance and intramolecular interactions. DFT calculations can precisely model these angles and identify the lowest energy conformer, which represents the most probable structure of the molecule.

| Parameter | Description | Typical Calculated Values for Related Systems |

| Dihedral Angle (Phenyl-Naphthyl) | The twist angle between the mean planes of the two aromatic ring systems. | 15° - 90° |

| N-H and C=O Orientation | The relative orientation of the amide N-H bond and the carbonyl C=O bond. | Often found in an anti conformation. nih.gov |

| Bond Lengths & Angles | Standard intramolecular distances and angles. | Calculated values generally show good agreement with experimental X-ray diffraction data. nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. imist.ma The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher tendency for intramolecular charge transfer. nih.gov In studies of related naphthalene sulfonamides, DFT calculations have shown that charge transfer occurs within the molecule. nih.gov The HOMO is often localized on the electron-rich naphthalene ring, while the LUMO may be distributed over the benzamide (B126) portion of the molecule. This distribution facilitates the electronic transitions that govern the molecule's optical and electronic properties. imist.ma

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons (ionization potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons (electron affinity). |

| ΔE (ELUMO - EHOMO) | The HOMO-LUMO energy gap. | A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface displays regions of different electrostatic potential, which are color-coded for interpretation.

Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, such regions are expected around the carbonyl oxygen atom and potentially on the electron-rich naphthalene ring system. researchgate.net

Blue Regions: These indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) is a typical site of positive potential.

Green Regions: These represent areas of neutral or near-zero potential.

MEP analysis provides a clear and intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. imist.manih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. wikipedia.org It examines intramolecular interactions, such as charge delocalization and hyperconjugation, by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their significance.

For a molecule like this compound, key NBO interactions would include:

Delocalization of lone pairs: The lone pair electrons on the amide nitrogen and the carbonyl oxygen can delocalize into adjacent antibonding orbitals (π). For example, the interaction between the lone pair of the nitrogen atom (LP(N)) and the antibonding π orbital of the carbonyl group (C=O) is a classic feature of amides, contributing to the planarity and stability of the amide bond.

These hyperconjugative interactions lead to a transfer of charge density, which significantly stabilizes the molecule. nih.govresearchgate.net NBO analysis is therefore essential for a complete understanding of the molecule's electronic structure and stability. researchgate.net

| Donor NBO | Acceptor NBO | Description | Typical E(2) (kcal/mol) |

| LP (O) | π* (C-N) | Delocalization of oxygen lone pair into the amide bond. | ~25-35 |

| LP (N) | π* (C=O) | Delocalization of nitrogen lone pair into the carbonyl group. | ~40-60 |

| π (Phenyl) | π* (C=O) | Conjugation between the phenyl ring and the carbonyl group. | ~15-25 |

Molecules with extensive conjugated π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The presence of electron-donating (naphthylamine moiety) and electron-withdrawing (bromobenzoyl moiety) groups connected by a π-conjugated system can lead to a significant NLO response. Theoretical studies on the related 4-bromo-N-(2-nitrophenyl)benzamide have demonstrated its potential for NLO applications. researchgate.net DFT calculations are a powerful tool for screening molecules for potential NLO activity, guiding the synthesis of new materials with desired optical properties. ajchem-a.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, often in a simulated biological or solution environment. nih.gov

MD simulations can be used to assess the conformational stability of a ligand-protein complex or the flexibility of a molecule in solution. nih.gov In these simulations, the trajectory of atoms and molecules is calculated over a period, providing a dynamic picture of the system. Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average change in the displacement of a selection of atoms over time, relative to a reference structure. A stable RMSD value over the simulation time suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average position. High RMSF values point to regions of greater flexibility within the molecule.

For a molecule like this compound, MD simulations could be used to understand its conformational flexibility and how it might interact with a biological target, such as an enzyme active site. Studies on similar complex molecules have successfully used MD simulations to evaluate the stability of protein-ligand complexes, showing that the ligand can remain stably bound within an active site over the course of the simulation. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how a compound like a benzamide derivative might interact with a biological target. For instance, studies on novel quinoline-based iminothiazoline derivatives containing a 4-bromobenzamide (B181206) moiety have used molecular docking to explore their potential as enzyme inhibitors. nih.govnih.gov Similarly, docking studies on other benzamide derivatives have been performed to understand their binding against various protein targets. researchgate.net

The primary goals of these studies are to identify the most stable binding pose of the ligand within the active site of the protein and to characterize the non-covalent interactions that stabilize this complex. The output is often a "binding score," which estimates the binding affinity, and a detailed visualization of the protein-ligand complex. researchgate.net

A critical part of molecular docking analysis is the detailed profiling of the interactions between the ligand and the amino acid residues of the receptor. These interactions govern the specificity and strength of the binding. While specific studies for this compound are not detailed in the available literature, analysis of structurally related compounds provides a clear picture of the expected interaction types.

For example, in the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide, weak C-H···O interactions are observed, which contribute to the crystal packing. researchgate.netnih.gov Molecular docking studies on other complex benzamide derivatives frequently identify a range of interactions. researchgate.net

Key interactions typically profiled include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen in the amide group) and another nearby electronegative atom. They are highly directional and crucial for binding specificity.

Hydrophobic Interactions: These interactions occur between the nonpolar parts of the ligand (like the bromophenyl and naphthyl rings) and nonpolar residues of the protein. They are a major driving force for ligand binding.

Pi-Interactions: These include pi-pi stacking (between aromatic rings), pi-cation interactions (between an aromatic ring and a positively charged group), and pi-alkyl interactions. The aromatic naphthalene and bromophenyl rings of the target compound are well-suited for these types of interactions.

| Interaction Type | Description | Potential Moieties Involved in this compound |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen bond donor (e.g., N-H) and an acceptor (e.g., C=O). | Amide N-H (donor), Carbonyl C=O (acceptor) |

| Hydrophobic Interactions | Interactions between nonpolar molecular surfaces in an aqueous environment. | Naphthalene ring, Bromophenyl ring |

| Pi-Alkyl Interactions | Attractive interaction between a pi system (aromatic ring) and an alkyl group. | Naphthalene or Bromophenyl ring with aliphatic amino acid residues (e.g., Alanine, Valine, Leucine) |

| Halogen Bonding | Non-covalent interaction where a halogen atom (Bromine) acts as an electrophilic species. | Bromine atom |

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules under physiological conditions. nih.gov This technique is valuable for assessing the stability of the binding pose predicted by docking and observing any conformational changes in the protein or ligand upon binding. nih.gov

A typical MD simulation runs for a set period (e.g., 100 nanoseconds), and the trajectory is analyzed to understand various properties. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, providing insight into the flexibility of different parts of the protein. Changes in RMSF upon ligand binding can indicate which regions are affected by the interaction.

Studies on related bromo-benzamide derivatives have used MD simulations to confirm the stability of the docked complex, providing a deeper understanding of the thermodynamic properties of the biological system. nih.gov

| Analysis Metric | Purpose | Interpretation of Results |

|---|---|---|

| RMSD (Root Mean Square Deviation) | To assess the structural stability of the protein-ligand complex over the simulation time. | A low and stable RMSD value indicates a stable complex and a consistent binding mode. |

| RMSF (Root Mean Square Fluctuation) | To identify flexible and rigid regions of the protein by measuring individual residue fluctuations. | Significant changes in residue fluctuation upon ligand binding can highlight key areas of interaction. |

| Protein-Ligand Contacts | To monitor the persistence of specific interactions (e.g., hydrogen bonds) throughout the simulation. | Stable and persistent contacts confirm the importance of specific interactions predicted by docking. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.comigi-global.com For benzamide derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. jppres.comunair.ac.id

Selection and Calculation of Molecular Descriptors (e.g., Topological Parameters, Connectivity Indices)

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. A wide variety of descriptors can be calculated, categorized as follows:

Topological (or 2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. Examples include connectivity indices and Wiener indices. jocpr.com

Constitutional Descriptors: These reflect the chemical composition of the molecule, such as the number of atoms, bonds, rings, and specific functional groups (e.g., nO, nDB). openpharmaceuticalsciencesjournal.com

Physicochemical Descriptors: These relate to properties like hydrophobicity (LogP), molar refractivity (MR), and solubility (LogS). jppres.comunair.ac.id

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these describe electronic properties like HOMO-LUMO energy gap, dipole moment, and charge distributions. jksus.org

3D Descriptors: These are calculated from the 3D conformation of the molecule and include information about the molecule's volume and surface area.

The selection of relevant descriptors is a critical step, as they must capture the structural variations that influence biological activity.

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Based on molecular composition, independent of geometry. openpharmaceuticalsciencesjournal.com | Molecular weight, atom counts (nO), number of double bonds (nDB), vertex sum (Sv). openpharmaceuticalsciencesjournal.com |

| Topological | Derived from the 2D graph of the molecule, describing connectivity and shape. jocpr.com | Wiener index, Kier & Hall connectivity indices. |

| Physicochemical | Represent physicochemical properties like lipophilicity and polarizability. | LogP (lipophilicity), Molar Refractivity (MR), LogS (solubility). jppres.comunair.ac.id |

| Quantum Chemical | Derived from quantum mechanics, describing electronic properties. jksus.org | HOMO/LUMO energies, dipole moment, atomic charges. jksus.org |

Development and Validation of QSAR Models for Predictive Biological Activity

Once descriptors are calculated for a set of benzamide derivatives with known biological activities, a QSAR model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). openpharmaceuticalsciencesjournal.comnih.gov The process involves dividing the dataset into a "training set" to build the model and a "test set" to evaluate its predictive power. igi-global.com

The robustness and predictive ability of a QSAR model are assessed through rigorous validation. nih.govuniroma1.it This involves both internal validation (using the training set) and external validation (using the test set). openpharmaceuticalsciencesjournal.com Several statistical parameters are used for this purpose:

Coefficient of determination (R²): Measures how well the model fits the training set data. A value closer to 1 indicates a better fit. openpharmaceuticalsciencesjournal.com

Cross-validated correlation coefficient (Q² or R²cv): Assesses the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. openpharmaceuticalsciencesjournal.com A high Q² (typically > 0.5) suggests a robust model.

Predicted R² (R²pred): Evaluates the model's ability to predict the activity of the external test set compounds. This is considered a true measure of the model's predictive power. igi-global.comopenpharmaceuticalsciencesjournal.com

Successful QSAR models for various benzamide derivatives have demonstrated the importance of specific descriptors, such as hydrophobicity and constitutional parameters, in determining their biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net These validated models serve as valuable tools for the rational design of new derivatives with potentially enhanced potency. unair.ac.id

| Parameter | Symbol | Description | Indication of a Good Model |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit for the training set. openpharmaceuticalsciencesjournal.com | Value close to 1.0 |

| Cross-Validated R² | Q² (or R²cv) | Assesses the internal predictive power of the model via cross-validation. openpharmaceuticalsciencesjournal.com | High value (e.g., > 0.6) |

| Predicted R² for External Set | R²pred | Measures the model's predictive accuracy on an external test set. igi-global.com | High value (e.g., > 0.6) |

| F-statistic | F | A measure of the statistical significance of the regression model. | High value |

In Vitro Biological Activities and Mechanistic Insights of N Arylbenzamide Analogues

Antimicrobial Activity Studies (In Vitro)

N-arylbenzamide analogues have been identified as possessing significant antimicrobial properties, with studies exploring their efficacy against a range of pathogenic bacteria, fungi, and mycobacteria.

Antibacterial Activity and Proposed Mechanisms of Action

N-arylbenzamide derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comnih.gov Research has focused on synthesizing various analogues and evaluating their minimum inhibitory concentrations (MIC) against clinically relevant strains. For instance, certain N-phenylbenzamides have demonstrated inhibitory effects on the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

The proposed mechanisms of action for the antibacterial effects of these compounds are varied. One suggested mechanism involves the inhibition of essential bacterial enzymes. nih.gov In silico docking studies have pointed to Aminoglycosid-2''-phosphotransferase-IIa (APH(2'')-IIa) as a potential target. nih.gov This enzyme is produced by bacteria to confer resistance to aminoglycoside antibiotics; its inhibition could restore susceptibility to this class of drugs. nih.gov Another proposed mechanism for a class of substituted benzamides is the stimulation of FtsZ polymerization, a key protein involved in bacterial cell division. nih.gov The disruption of this process ultimately leads to the inhibition of bacterial proliferation. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Proposed Target/Mechanism | Reference |

|---|---|---|---|---|

| N-phenylbenzamides | E. coli | 3.12 | Inhibition of APH(2'')-IIa | nanobioletters.comnih.gov |

| N-phenylbenzamides | B. subtilis | 6.25 | Not specified | nanobioletters.com |

| Substituted Imidazoles | S. aureus, B. subtilis, E. coli, K. pneumoniae | 64 - 100 | Not specified | researchgate.net |

| Amiloride Analogs (HMA, MIA) | P. aeruginosa | 100 - 400 | Not specified | nih.gov |

| Amiloride Analogs (HMA, MIA) | P. cepacia | 200 - 800 | Not specified | nih.gov |

Antifungal Activity and Potential Target Enzymes (e.g., 14α-demethylase)

The antifungal potential of N-arylbenzamide analogues has been investigated against various pathogenic fungi, including yeast and filamentous fungi. nih.gov Studies on N-benzylsalicylamide derivatives, for example, revealed weak to moderate activity against fungi such as Trichophyton mentagrophytes, Aspergillus fumigatus, and Absidia corymbifera. nih.gov Similarly, N-phenylbenzamides have been shown to inhibit the growth of Candida albicans. nih.gov

A primary target for many existing antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.comnih.govmdpi.com Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. mdpi.com While azoles are the classical inhibitors of this enzyme, research is exploring other chemical scaffolds. nih.gov For N-arylbenzamides, in silico studies suggest that their antifungal activity against C. albicans may be due to the inhibition of other essential enzymes like aspartic proteinases. nih.govnih.gov Furthermore, innovative strategies have led to the design of dual inhibitors that target both fungal lanosterol 14α-demethylase and histone deacetylase (HDAC), presenting a novel approach to combatting azole-resistant candidiasis. nih.gov

| Compound Class | Fungal Strain | Activity (MIC in µmol/L) | Potential Target Enzyme | Reference |

|---|---|---|---|---|

| N-(4'-Chlorobenzyl) salicylamides | T. mentagrophytes | ≤ 7.8 | Not Specified | nih.gov |

| N-phenylbenzamides | C. albicans | Data not specified in µmol/L | Aspartic proteinases (Saps) | nih.gov |

Enzyme Inhibition Studies (In Vitro)

Beyond their antimicrobial effects, N-arylbenzamide analogues have been designed and studied as inhibitors of key enzymes involved in human cellular processes, particularly those implicated in cancer.

Histone Deacetylase (HDAC) Inhibition and its Role in Cellular Processes

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. frontiersin.org This action generally leads to chromatin condensation and transcriptional repression. frontiersin.org The dysregulation of HDAC activity is linked to the development of various cancers, making HDAC inhibitors a promising class of anticancer agents. nih.govnih.gov

The benzamide (B126) moiety, particularly the N-(2-aminophenyl)-benzamide structure, serves as an important zinc-binding group in a number of HDAC inhibitors. nih.gov Numerous N-hydroxybenzamide and other benzamide derivatives have been synthesized and shown to possess potent inhibitory activity against class I HDACs (HDAC1, 2, and 3). nih.govnih.govnih.govnih.gov By inhibiting HDACs, these compounds induce histone hyperacetylation, which can restore the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. frontiersin.org For example, a series of o-aminobenzamide-based inhibitors exhibited potent activity against HDAC1, 2, and 3 with IC₅₀ values in the nanomolar range. nih.gov

| Compound Name/Class | HDAC Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| (S)-4-((3-(1H-indol-3-yl)-2-(4-methoxybenzamido)propanamido)-methyl)-N-(2-aminophenyl)benzamide (11a) | HDAC1 | 20.6 nM | nih.gov |

| (S)-4-((3-(1H-indol-3-yl)-2-(4-methoxybenzamido)propanamido)-methyl)-N-(2-aminophenyl)benzamide (11a) | HDAC2 | 157 nM | nih.gov |

| (S)-4-((3-(1H-indol-3-yl)-2-(4-methoxybenzamido)propanamido)-methyl)-N-(2-aminophenyl)benzamide (11a) | HDAC3 | 138 nM | nih.gov |

| N-hydroxybenzamide derivatives | HDACs | 1-17 µM | nih.gov |

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition and Impact on Signaling Pathways

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that regulate crucial cellular processes such as proliferation, survival, differentiation, and angiogenesis. nih.govsemanticscholar.org Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a known driver in various human cancers. medchem.org.ua Consequently, FGFRs, particularly FGFR1, have emerged as important targets for cancer therapy. nih.govmedchem.org.ua

A series of 4-bromo-N-arylbenzamide derivatives have been specifically designed as novel, potent inhibitors of FGFR1. nih.govsemanticscholar.orgnih.gov These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking its autophosphorylation and subsequent activation of downstream signaling pathways. nih.govsemanticscholar.org Studies on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives demonstrated that these compounds effectively inhibit the phosphorylation of FGFR1 and its downstream effectors, such as PLCγ1 and ERK. nih.govsemanticscholar.orgnih.gov This blockade of the signaling cascade results in significant anti-proliferative effects, inducing cell cycle arrest at the G2 phase and promoting apoptosis in non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. nih.govsemanticscholar.orgnih.gov

| Compound | Cell Line (NSCLC) | FGFR1 Inhibitory Activity (IC₅₀ in µM) | Downstream Effect | Reference |

|---|---|---|---|---|

| Compound C9 | NCI-H1581 | 1.25 ± 0.23 | Inhibition of PLCγ1 and ERK phosphorylation | nih.govsemanticscholar.orgnih.gov |

| Compound C9 | NCI-H520 | 1.36 ± 0.27 | Inhibition of PLCγ1 and ERK phosphorylation | nih.govsemanticscholar.orgnih.gov |

| Compound C9 | NCI-H1703 | 1.85 ± 0.32 | Inhibition of PLCγ1 and ERK phosphorylation | nih.govsemanticscholar.orgnih.gov |

| Compound C9 | NCI-H460 | 2.14 ± 0.36 | Inhibition of PLCγ1 and ERK phosphorylation | nih.govsemanticscholar.orgnih.gov |

| Compound C9 | NCI-H226 | 2.31 ± 0.41 | Inhibition of PLCγ1 and ERK phosphorylation | nih.govsemanticscholar.orgnih.gov |

Elastase Inhibition and its Biological Relevance

There is currently no specific scientific literature available detailing the in vitro elastase inhibitory activity of 4-bromo-N-(naphthalen-2-yl)benzamide or its close N-arylbenzamide analogues. Elastase is a serine protease that breaks down elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. Unregulated elastase activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain skin aging processes. Therefore, the development of elastase inhibitors is a significant area of pharmaceutical research. While other classes of compounds have been investigated as elastase inhibitors, the potential of N-arylbenzamides in this context remains an area for future scientific exploration.

Antiviral Activity Studies (In Vitro)

Studies on N-phenylbenzamides, a class of compounds structurally related to this compound, have demonstrated notable in vitro activity against certain RNA viruses, particularly within the Picornaviridae family.

Research has identified N-phenylbenzamide derivatives as effective inhibitors of Coxsackieviruses, which are non-enveloped, single-stranded positive-sense RNA viruses. Specifically, two N-phenylbenzamides, designated as CL212 and CL213, were found to be potent inhibitors of Coxsackievirus A9 (CVA9) and Coxsackievirus B3 (CVB3). nih.govnih.gov One of these compounds exhibited an EC50 value of 1 µM against CVA9, with a high specificity index of 140. nih.govnih.gov

The mechanism of action for these N-phenylbenzamide analogues appears to be direct interaction with the virus particle. nih.govnih.gov Studies have shown that these compounds are most effective when pre-incubated with the virus before cell infection, suggesting they act as capsid binders. nih.govnih.gov This binding is thought to stabilize the viral capsid, thereby preventing the uncoating process, which is an essential step for the release of the viral genome into the host cell. nih.govnih.gov Further mechanistic studies, including real-time uncoating assays and transmission electron microscopy, have confirmed that the viral particles remain intact in the presence of these compounds. nih.govnih.gov Docking studies suggest that these molecules bind to a hydrophobic pocket within the viral capsid, leading to its stabilization. nih.govnih.gov

There is no available data on the in vitro activity of this compound or its close analogues against DNA viruses.

Table 1: In Vitro Antiviral Activity of Representative N-Phenylbenzamide Analogues against RNA Viruses

| Compound ID | Virus | Cell Line | Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| CL213 | Coxsackievirus A9 (CVA9) | - | 1 µM | >140 µM | >140 | nih.govnih.gov |

Note: The data presented is for N-phenylbenzamide analogues, not this compound.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

While specific SAR studies for this compound are not available, preliminary SAR analyses of related N-phenylbenzamide analogues against Coxsackievirus provide some insights. These studies suggest that the N-phenylbenzamide scaffold is crucial for antiviral activity. The nature of the substituents on both the benzamide and the N-phenyl rings can significantly influence the potency and selectivity of these compounds.

For the antiviral activity of N-phenylbenzamides against enteroviruses, it has been observed that the core phenylbenzamide moiety is essential for the inhibitory effect. nih.gov Modifications to this core structure can lead to a loss of activity. The specific substitution patterns on the aromatic rings play a critical role in determining the efficacy of these compounds as capsid binders and, consequently, their antiviral potency.

Due to the lack of available data, a detailed SAR for elastase inhibition by this class of compounds cannot be provided at this time.

Potential Research Directions and Future Perspectives for 4 Bromo N Naphthalen 2 Yl Benzamide

Exploration of Novel Synthetic Pathways for Derivatization

The derivatization of the 4-bromo-N-(naphthalen-2-yl)benzamide scaffold is a key step toward exploring its full potential. The presence of a bromine atom on the benzoyl ring offers a prime site for modification through modern cross-coupling reactions.

One of the most powerful and versatile methods for this purpose is the Suzuki-Miyaura cross-coupling reaction . yonedalabs.comlibretexts.org This palladium-catalyzed reaction would allow for the introduction of a wide variety of substituents at the 4-position of the benzoyl ring by coupling the parent compound with various boronic acids or esters. nih.govwwjmrd.com This approach is widely used in medicinal chemistry due to its mild reaction conditions and tolerance of a broad range of functional groups. yonedalabs.com A potential research direction would be to synthesize a library of analogues by reacting this compound with an array of aryl, heteroaryl, and alkyl boronic acids.

Table 1: Proposed Suzuki-Miyaura Cross-Coupling Reactions for Derivatization

| Entry | Boronic Acid/Ester | Proposed Product Substituent (at 4-position) | Potential Impact on Properties |

| 1 | Phenylboronic acid | Phenyl | Enhance hydrophobic interactions |

| 2 | Pyridine-3-boronic acid | Pyridin-3-yl | Introduce hydrogen bonding capabilities |

| 3 | Thiophene-2-boronic acid | Thiophen-2-yl | Modulate electronic properties and metabolic stability |

| 4 | Methylboronic acid | Methyl | Increase lipophilicity and steric bulk |

These modifications could systematically alter the compound's steric, electronic, and lipophilic properties, which are critical for its biological activity. Further exploration could involve other palladium-catalyzed reactions such as the Buchwald-Hartwig amination to introduce diverse amine functionalities.

Advanced Computational Approaches for Rational Design of Bioactive Analogues

Computational chemistry offers powerful tools to guide the synthesis of new analogues with enhanced biological activity. mdpi.com For this compound and its derivatives, a combination of molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed for their rational design. nih.govnih.gov

Molecular docking simulations can predict the binding modes and affinities of the synthesized analogues against various biological targets. scialert.netresearchgate.netmdpi.com Given that benzamide (B126) derivatives are known to inhibit a range of enzymes and receptors, potential targets could include histone deacetylases (HDACs), cyclooxygenase (COX) enzymes, or various kinases. nih.govmdpi.commdpi.com The docking studies would help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the protein targets, thereby guiding the selection of substituents for synthesis. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structures of the analogues and their biological activities. nih.gov By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), it would be possible to identify the structural features that are crucial for the desired biological effect. semanticscholar.org These models can then be used to predict the activity of virtual compounds before their synthesis, saving time and resources.

Table 2: Computational Workflow for Rational Drug Design

| Step | Technique | Objective | Expected Outcome |

| 1 | Target Identification | Literature survey and bioinformatics | Selection of relevant biological targets |

| 2 | Molecular Docking | In silico screening | Prediction of binding modes and affinities |

| 3 | Synthesis of a focused library | Chemical synthesis | A small set of diverse analogues |

| 4 | Biological Evaluation | In vitro assays | Experimental activity data |

| 5 | 3D-QSAR Modeling | CoMFA/CoMSIA | Correlation of structure with activity |

| 6 | Virtual Screening | Use of the QSAR model | Design of new, more potent analogues |

This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery and could be effectively applied to this class of compounds.

Development of Targeted Biological Probes for Mechanistic Studies (In Vitro)

The naphthalene (B1677914) moiety in this compound is structurally related to 1,8-naphthalimide, a well-known fluorophore used in the development of fluorescent probes. researcher.lifersc.orgnih.gov This suggests that with appropriate chemical modifications, derivatives of this compound could be transformed into fluorescent tools for biological imaging and mechanistic studies.

A promising research direction would be to introduce environmentally sensitive functional groups to the naphthalene ring. For instance, the introduction of an amino or hydroxyl group could lead to compounds with interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often exploited in the design of fluorescent sensors. researchgate.net These probes could be designed to respond to changes in the cellular microenvironment, such as polarity, pH, or the presence of specific analytes.

Furthermore, by conjugating the scaffold to a recognition motif for a specific enzyme or biomolecule, targeted fluorescent probes could be developed. nih.govresearchgate.net For example, a probe could be designed to exhibit a change in fluorescence upon enzymatic cleavage of a specific linker, allowing for the visualization of enzyme activity in living cells. nih.gov

Table 3: Potential Design Strategies for Fluorescent Probes

| Probe Type | Design Strategy | Target Analyte/Process |

| Polarity-sensitive probe | Introduction of a donor-acceptor system | Cellular membranes and lipid droplets |

| pH sensor | Incorporation of an ionizable group | Acidic organelles like lysosomes |

| Enzyme-activated probe | Attachment of an enzyme-cleavable group | Specific enzyme activity (e.g., caspases) |

| Metal ion sensor | Addition of a chelating moiety | Intracellular metal ion homeostasis |

The development of such probes would provide valuable tools for studying cellular processes in real-time and with high spatiotemporal resolution. nih.gov

Applications in Chemical Biology beyond Current Documented Activities

The structural features of this compound suggest a range of potential applications in chemical biology beyond its potential as a simple bioactive molecule. The flat, aromatic nature of the naphthalene ring suggests that it could act as a DNA intercalator, a property shared by many naphthalimide-based anticancer agents. nih.gov Future studies could investigate the DNA binding properties of this compound and its derivatives, and whether they can influence DNA-related processes such as replication and transcription.

Moreover, the benzamide scaffold is a versatile building block in the design of protein-protein interaction (PPI) inhibitors. researchgate.net By strategically placing substituents on both the benzoyl and naphthalene rings, it may be possible to create molecules that mimic the secondary structures of proteins, such as alpha-helices, and disrupt disease-relevant PPIs.

Another exciting avenue would be to explore the use of these compounds in photodynamic therapy (PDT). Naphthalimides are known to generate reactive oxygen species (ROS) upon irradiation, and it is plausible that derivatives of this compound could be designed to have similar photosensitizing properties. researchgate.net This would open up the possibility of developing new agents for light-activated cancer therapy.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-bromo-N-(naphthalen-2-yl)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a condensation reaction between 4-bromobenzoyl chloride and 2-aminonaphthalene. Key considerations include:

- Solvent selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of the acyl chloride.

- Base choice : Triethylamine or pyridine (1.5–2.0 equivalents) to neutralize HCl byproducts.

- Temperature control : Reactions are performed at 0–5°C initially, then stirred at room temperature for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >85% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Answer:

- 1H/13C NMR : Key signals include the naphthyl protons (δ 7.3–8.3 ppm, multiplet) and the amide carbonyl (δ ~168 ppm). The absence of NH2 peaks confirms successful acylation.

- IR : A strong C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 346 (C17H12BrNO). Deviations >0.1% suggest impurities .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?

Answer:

- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters. Key steps:

- Apply TWIN/BASF commands for twinned crystals.

- Model disorder using PART/SUMP constraints.

- Validation : Check R1 (<5%), wR2 (<12%), and Δρmax/min (<0.3 eÅ⁻³).

Example: The related 4-bromo-N-(2-hydroxyphenyl)benzamide shows planar amide geometry (r.m.s. deviation = 0.004 Å) and dihedral angles of 73.97° between aromatic rings .

Q. How can researchers design experiments to assess the biological activity of this compound?

Answer:

- Target identification : Screen against kinase or protease libraries (e.g., ATP-binding assays) due to the compound’s aromatic/amide pharmacophore.

- Cellular assays :

- Cytotoxicity: MTT assay (IC50 determination in cancer cell lines).

- Enzyme inhibition: Fluorescence-based protease assays (e.g., caspase-3).

- Controls : Include halogen-free analogs (e.g., 4-H instead of 4-Br) to evaluate bromine’s electronic effects.

Note : Similar benzamide derivatives show IC50 values <10 µM in kinase inhibition .

Q. How should contradictory data in crystallographic or biological studies be analyzed?

Answer:

- Crystallography : Compare packing motifs (e.g., hydrogen-bonding networks). For example, 4-bromo-N-(2-nitrophenyl)benzamide forms R33(17) ring motifs via N–H···O bonds, while bromine’s steric effects may alter packing in naphthyl analogs .

- Biological activity :

- Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Analyze substituent effects: Bromine’s electron-withdrawing nature may enhance binding but reduce solubility, leading to variability in IC50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.